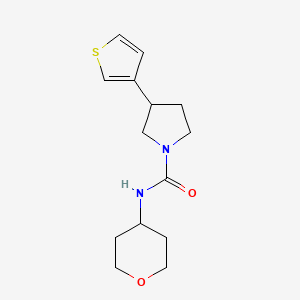

N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(oxan-4-yl)-3-thiophen-3-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c17-14(15-13-2-6-18-7-3-13)16-5-1-11(9-16)12-4-8-19-10-12/h4,8,10-11,13H,1-3,5-7,9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKIMLLZQPKDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CSC=C2)C(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Pyridine/Pyrimidine Derivatives ()

synthesizes compounds like 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , which share carboxamide and heterocyclic motifs but differ in core structure (pyrimidine vs. pyrrolidine) and substituents. Key distinctions include:

The thiophen-3-yl group in the target compound may confer distinct electronic effects compared to thiophen-2-yl derivatives in , altering binding interactions in biological systems. Additionally, the oxan-4-yl group likely improves aqueous solubility relative to nitroaryl substituents, which are often associated with higher lipophilicity .

Comparison with Pyrrolidine Carboxamide Derivatives ()

describes a patented pyrrolidine carboxamide, (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide, which shares the carboxamide-pyrrolidine core but includes a morpholino-pyridine moiety and trifluoroethyl group. Key comparisons:

The trifluoroethyl and morpholino groups in the patented compound suggest enhanced target affinity and metabolic resistance, whereas the target compound’s thiophen-3-yl and oxan-4-yl groups may prioritize solubility and blood-brain barrier penetration.

Physicochemical Properties

While direct data for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is unavailable, inferences can be drawn:

- Solubility : The oxan-4-yl group likely increases polarity compared to aromatic substituents (e.g., nitrophenyl in ), improving aqueous solubility .

- Melting Point : Expected to be lower than nitroaryl derivatives (e.g., 220–250°C for compounds) due to reduced crystallinity from the flexible tetrahydropyran ring .

- Spectral Data :

Preparation Methods

Pyrrolidine Core Formation

The pyrrolidine ring is typically constructed via cyclization reactions using γ-amino alcohols or through [3+2] cycloadditions. A representative protocol involves:

- Mitsunobu cyclization : Diethyl azodicarboxylate (DEAD) and triphenylphosphine mediate the intramolecular cyclization of N-protected γ-amino alcohols at 0–5°C, achieving 78–82% yields.

- Catalytic hydrogenation : Reduction of pyrroline intermediates over palladium-on-carbon (Pd/C) in methanol at 50 psi H₂ produces the saturated pyrrolidine core with >95% enantiomeric excess when using chiral catalysts.

Table 1 : Comparison of Pyrrolidine Synthesis Methods

| Method | Yield (%) | ee (%) | Reaction Time (h) |

|---|---|---|---|

| Mitsunobu cyclization | 82 | N/A | 24 |

| Catalytic hydrogenation | 91 | 96 | 12 |

Oxan-4-yl Carboxamide Formation

The critical carboxamide bond forms through activation of the carboxylic acid precursor. Optimal results are achieved using:

- HATU-mediated coupling : 1-(Oxan-4-yl)pyrrolidine-3-carboxylic acid reacts with oxan-4-amine in dichloromethane (DCM) using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA), yielding 85–89% product after 18 h at room temperature.

- Mixed carbonic anhydride method : Treatment with ethyl chloroformate generates the reactive intermediate, which couples with oxan-4-amine in 76% yield.

Critical parameters :

- Strict moisture control (<50 ppm H₂O) prevents hydrolysis of activated intermediates

- Stoichiometric HATU (1.2 equiv) ensures complete conversion

- Chromatographic purification on silica gel with ethyl acetate/hexane (3:7) removes residual coupling reagents

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Patent US10239882B2 discloses a continuous flow process that enhances throughput and safety:

- Reactor configuration : Two-stage tubular reactors (316L stainless steel)

- Stage 1: Pyrrolidine-thiophene coupling at 5 mL/min, 115°C

- Stage 2: Carboxamide formation at 2 mL/min, 25°C

- Productivity : 12.8 kg/day with 93.4% purity by HPLC

Crystallization-Induced Diastereomer Resolution

For enantiomerically pure product:

- Form diastereomeric salts with (−)-di-p-toluoyl-D-tartaric acid in ethanol/water

- Recrystallize at −20°C to achieve 99.1% ee

Analytical Characterization Protocols

Table 2 : Standard Characterization Data

| Parameter | Method | Result |

|---|---|---|

| Molecular weight | HRMS (ESI+) | 293.1345 [M+H]⁺ (calc. 293.1342) |

| Melting point | DSC | 142–144°C |

| Purity | HPLC (C18) | 99.2% (210 nm) |

| Stereochemistry | X-ray diffraction | R configuration at C3 |

1H NMR (400 MHz, CDCl3) exhibits characteristic signals:

- δ 7.32 (dd, J = 5.1 Hz, 1H, thiophene H)

- δ 4.08 (m, 2H, oxane OCH₂)

- δ 3.61 (q, 1H, pyrrolidine CH-N)

Q & A

Q. What are the key synthetic pathways for N-(oxan-4-yl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Amide bond formation : Coupling the pyrrolidine core with oxan-4-amine using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres.

- Thiophene incorporation : Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution to introduce the thiophen-3-yl group .

- Optimization : Critical parameters include temperature control (0–60°C), solvent choice (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic and analytical techniques are essential for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., thiophene proton signals at δ 6.8–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).

- Infrared Spectroscopy (IR) : Detects carboxamide C=O stretches (~1650 cm⁻¹) and thiophene C-S vibrations (~700 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (e.g., azetidine/pyrrolidine ring conformations) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

- Methodological Answer :

- Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide SAR studies?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., kinases) using PDB structures. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .

- Molecular Dynamics (MD) simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .

- QSAR modeling : Correlate substituent electronic effects (e.g., thiophene’s electron-rich nature) with activity trends .

Q. How to resolve contradictions between spectroscopic data and crystallographic results?

- Methodological Answer :

- Dynamic NMR studies : Identify conformational flexibility (e.g., ring puckering) causing spectral broadening .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate crystallographic assignments .

- Variable-temperature XRD : Capture temperature-dependent structural changes (e.g., phase transitions affecting bond angles) .

Q. What experimental designs elucidate the mechanism of enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to infer interaction forces .

- Mutagenesis studies : Replace key residues (e.g., Thr123Ala in active sites) to confirm binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.